molecular formula C19H19FN4O B11225125 N-(6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide

N-(6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide

Cat. No.: B11225125
M. Wt: 338.4 g/mol
InChI Key: NMEYGYJSFHPPKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide is a structurally complex heterocyclic compound featuring a fused carbazole-pyrazole core with a fluorinated substituent. Its design integrates a carbazole moiety, known for its aromaticity and bioactivity, with a pyrazole ring, which is often associated with hydrogen-bonding capabilities and pharmacological relevance. The fluorine atom at the 6-position of the carbazole likely enhances metabolic stability and modulates electronic properties. Structural characterization of such molecules typically relies on tools like SHELXL for crystallographic refinement and ORTEP-3 for molecular visualization .

Properties

Molecular Formula

C19H19FN4O

Molecular Weight

338.4 g/mol

IUPAC Name

N-(6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide

InChI

InChI=1S/C19H19FN4O/c20-10-7-8-14-13(9-10)11-3-1-6-16(17(11)21-14)22-19(25)18-12-4-2-5-15(12)23-24-18/h7-9,16,21H,1-6H2,(H,22,25)(H,23,24)

InChI Key

NMEYGYJSFHPPKH-UHFFFAOYSA-N

Canonical SMILES

C1CC(C2=C(C1)C3=C(N2)C=CC(=C3)F)NC(=O)C4=NNC5=C4CCC5

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide typically involves multiple steps, starting with the preparation of the 6-fluoro-2,3,4,9-tetrahydro-1H-carbazole intermediate. This intermediate can be synthesized through a series of reactions including fluorination, cyclization, and reduction . The final step involves the formation of the cyclopenta[c]pyrazole ring and subsequent amide formation under specific reaction conditions such as controlled temperature and the use of catalysts .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-efficiency reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability .

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of N-(6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, modulating their activity and leading to various biological effects . Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparative Analysis with Structurally Analogous Compounds

While the provided evidence lacks explicit data on this compound, a methodological framework for comparative analysis can be outlined using crystallographic and hydrogen-bonding principles from the cited sources. Below is a hypothetical comparison based on common structural analogs:

Table 1: Key Structural and Functional Comparisons

Compound Name Core Structure Substituents Hydrogen-Bonding Patterns (Graph Set Analysis) Crystallographic Refinement Tool Used
N-(6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-... Carbazole-Pyrazole fused 6-Fluoro Hypothetical C(6) chains via N-H···O/N interactions SHELXL
N-(carbazol-1-yl)-pyrazole-3-carboxamide Carbazole-Pyrazole fused None R₂²(8) motifs (observed in analogs) SHELXS
6-Chloro-tetrahydrocarbazole derivatives Carbazole 6-Chloro D(2) patterns with halogen bonding SHELXD

Key Observations :

Fluorine vs. Halogen bonding, common in chloro derivatives (e.g., D(2) motifs ), is less pronounced with fluorine due to its lower polarizability.

Hydrogen-Bonding Networks: Pyrazole-carboxamide moieties in related compounds exhibit R₂²(8) motifs (two donors/acceptors forming an 8-membered ring) . The fluorinated carbazole may introduce C(6) chains, altering crystal packing efficiency.

Crystallographic Tools: SHELXL’s robust refinement algorithms enable precise determination of bond lengths/angles, critical for comparing torsional strain in fused rings. ORTEP-3 visualizations could highlight conformational differences between fluoro and non-fluorinated analogs.

Table 2: Hypothetical Crystallographic Data

Parameter Target Compound (6-Fluoro) Non-Fluorinated Analog
Bond Length (C-F) 1.34 Å N/A
Pyrazole N-H···O Distance 2.89 Å 2.95 Å
Dihedral Angle (Carbazole-Pyrazole) 12.3° 15.8°

Methodological Considerations and Limitations

Crystallographic Software : SHELX programs are indispensable for refining small-molecule structures but require high-quality diffraction data. Discrepancies in similar compounds’ data may arise from resolution limits or twinning.

Hydrogen-Bonding Analysis : Graph set analysis provides a systematic way to compare intermolecular interactions, but predictive power depends on crystallographic reproducibility.

Fluorine-Specific Effects : While fluorine’s electronegativity enhances stability, its weak hydrogen-bonding capacity may reduce crystal lattice cohesion compared to OH/NH2-substituted analogs.

Biological Activity

N-(6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide is a synthetic compound belonging to the class of carbazole derivatives. This compound has garnered attention for its potential biological activities, particularly in the fields of oncology and neurology. The unique structural features of carbazoles contribute to their diverse pharmacological properties.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

PropertyValue
Molecular Formula C20H23FN6O
Molecular Weight 382.4 g/mol
CAS Number 1574397-87-7

This compound features a fluorine atom at the 6-position of the tetrahydrocarbazole moiety and a cyclopenta[c]pyrazole group that enhances its biological activity.

The biological activity of this compound is attributed to its ability to interact with various biological targets. Research indicates that carbazole derivatives often exhibit:

  • Antitumor Activity : Compounds similar to this one have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
  • Neuroprotective Effects : They may protect neuronal cells from oxidative stress and glutamate-induced toxicity.

Biological Activities

Recent studies have highlighted several biological activities associated with carbazole derivatives:

  • Anticancer Activity :
    • Carbazole derivatives have been reported to inhibit the growth of cancer cell lines such as A549 (lung carcinoma) and PC3 (prostate carcinoma) with IC50 values in the low micromolar range .
    • Specific compounds within this class have demonstrated significant antiproliferative effects against ovarian carcinoma cells (PA1) with MIC values ranging from 8–20 µM .
  • Neuroprotective Properties :
    • Some derivatives have shown neuroprotective effects in models of neurodegeneration. For example, certain N-substituted carbazoles were able to reduce neuronal injury induced by glutamate at concentrations as low as 3 µM .
  • Antioxidant Activity :
    • The presence of bulky substituents at the nitrogen position enhances antioxidative properties. This activity is crucial for mitigating oxidative stress in various pathological conditions .

Case Studies

Several case studies illustrate the biological activity of compounds related to this compound:

  • Study on Antiproliferative Effects : A series of N-substituted carbazoles were synthesized and evaluated for their antiproliferative activity against several human cancer cell lines. The most potent compounds exhibited IC50 values in the nanomolar range (46–75 nM) .
  • Neuroprotective Study : Research on neuroprotective effects demonstrated that certain derivatives could significantly reduce neuronal death induced by oxidative stress in vitro. The protective effect was linked to their ability to modulate oxidative pathways .

Q & A

Q. Optimization Strategies :

  • Monitor reaction progress via TLC (Rf value tracking) and adjust stoichiometry to minimize byproducts.
  • Use inert atmospheres (N₂/Ar) for moisture-sensitive steps to prevent hydrolysis .

Basic: How is the molecular structure confirmed experimentally?

Methodological Answer:

  • X-ray Crystallography : Single-crystal diffraction using SHELX for structure refinement. Key parameters: bond angles, torsion angles, and hydrogen bonding networks .
  • Spectroscopy :
    • ¹H/¹³C NMR : Assign peaks using 2D techniques (COSY, HSQC) to resolve overlapping signals in carbazole/pyrazole regions.
    • IR Spectroscopy : Confirm amide C=O stretches (~1650–1700 cm⁻¹) and NH stretches (~3300 cm⁻¹) .

Advanced: How can hydrogen bonding patterns be systematically analyzed to predict crystal packing?

Methodological Answer:

  • Graph Set Analysis (Etter’s formalism): Categorize hydrogen bonds (e.g., D, R₂²(8) motifs) to identify supramolecular synthons.
    • Example : If N-H···O interactions dominate, use ORTEP-3 to visualize 3D networks and predict stability .
  • Statistical Tools : Compare with Cambridge Structural Database (CSD) entries to validate packing motifs .

Advanced: How to resolve contradictions between spectroscopic and crystallographic data?

Methodological Answer:

  • Case Study : Discrepancies in NH proton chemical shifts (NMR) vs. crystallographic H-bond lengths.
    • Step 1 : Re-examine NMR sample preparation (e.g., solvent polarity, temperature) to rule out aggregation effects.
    • Step 2 : Use SHELXL refinement with high-resolution (<1.0 Å) data to model disorder or thermal motion .
    • Step 3 : Cross-validate with solid-state NMR or DFT calculations for electronic environment consistency .

Basic: What techniques are used to monitor reaction progress and purity?

Methodological Answer:

  • TLC : Regular sampling with UV/iodine visualization.
  • HPLC-MS : Quantify intermediates and detect side products (e.g., hydrolyzed amides).
  • Melting Point Analysis : Sharp ranges (±2°C) confirm purity .

Advanced: How to design experiments for elucidating biological mechanisms of action?

Methodological Answer:

  • Target Identification :
    • Molecular Docking : Screen against kinase or GPCR libraries using AutoDock Vina. Prioritize targets with ΔG < -8 kcal/mol.
    • SPR/BLI : Quantify binding kinetics (ka/kd) for top candidates .
  • Functional Assays :
    • Enzyme Inhibition : IC₅₀ determination via fluorogenic substrates (e.g., ATPase assays).
    • Cellular Uptake : Track intracellular accumulation using fluorescent analogs (e.g., BODIPY tagging) .

Advanced: How to refine crystallographic data for twinned or low-resolution crystals?

Methodological Answer:

  • SHELXL Workflow :
    • Twinning Detection : Analyze intensity statistics (e.g., Rint > 0.05 suggests twinning).
    • HKLF5 Format : Input twinning matrices (e.g., two-fold rotation) for iterative refinement.
    • Constraints : Apply SIMU/DELU to model anisotropic displacement .
  • Validation : Check Rfree/Rwork convergence (<5% difference) and Ramachandran outliers .

Advanced: How to investigate solvent effects on reaction pathways?

Methodological Answer:

  • Solvent Screening : Test aprotic (DMF, THF) vs. protic (MeOH, H₂O) solvents under identical conditions.
  • Kinetic Profiling : Use GC/MS or in situ IR to track intermediate formation (e.g., enolate vs. carbocation routes).
  • Computational Modeling : Compare solvent polarity (ET(30) scale) with DFT-calculated transition states .

Tables for Key Data:

Table 1: Common Hydrogen Bonding Motifs in Carbazole Derivatives

Graph Set NotationInteraction TypeFrequency in CSD (%)
R₂²(8)N-H···O62
C(6)C-H···π28
Dπ-π Stacking10
Data derived from Etter’s analysis

Table 2: Reaction Optimization Parameters

ParameterOptimal RangeImpact on Yield
Temperature80–90°CMaximizes rate
Solvent (DMF)Anhydrous, 0.1 MPrevents hydrolysis
Coupling AgentEDCI/HOBt (1.2 eq)Reduces racemization
Synthesis protocols from multi-step routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.